2-Valeryloxazole

説明

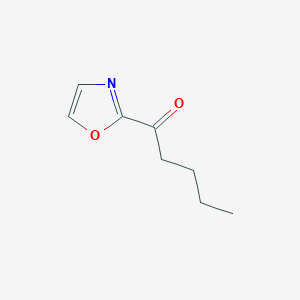

2-Valeryloxazole is a heterocyclic organic compound belonging to the oxazole family. It features a five-membered ring containing one oxygen and one nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Valeryloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® to achieve this transformation at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. For instance, the use of packed reactors containing manganese dioxide allows for the rapid and controlled oxidation of oxazolines to oxazoles .

化学反応の分析

Types of Reactions: 2-Valeryloxazole undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide or bromotrichloromethane.

Substitution: Reactions involving the substitution of hydrogen atoms on the oxazole ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include substituted oxazoles, which can be further functionalized for specific applications .

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its interactions with biological receptors and enzymes, making it a valuable scaffold for drug discovery.

Medicine: Potential therapeutic applications due to its biological activity, including antibacterial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

作用機序

The mechanism of action of 2-Valeryloxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various receptors and enzymes through non-covalent interactions, influencing biological processes . The exact molecular targets and pathways depend on the specific application and functionalization of the compound.

類似化合物との比較

Oxazole: The parent compound of 2-Valeryloxazole, featuring a similar five-membered ring structure with one oxygen and one nitrogen atom.

Thiazole: A related heterocyclic compound with a sulfur atom replacing the oxygen in the ring.

Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in drug discovery and material science .

生物活性

2-Valeryloxazole is a heterocyclic organic compound belonging to the oxazole family, characterized by its five-membered ring structure containing one nitrogen and one oxygen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound's chemical structure can be represented as follows:

- Molecular Formula : C₉H₉N₁O

- Molecular Weight : 151.17 g/mol

The compound's unique substitution pattern contributes to its distinct biological properties compared to other oxazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The heterocyclic structure allows for non-covalent interactions with molecular targets, influencing several biochemical pathways. Key mechanisms include:

- Receptor Binding : this compound has been shown to bind to specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in metabolic processes, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting tumor growth.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its potential therapeutic applications.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | BenchChem |

| Anticancer | Reduced proliferation in cancer cells | BenchChem |

| Anti-inflammatory | Decreased inflammatory markers | BenchChem |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated:

- A significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis was observed through increased caspase activity.

- The compound demonstrated a dose-dependent effect on cell proliferation.

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data indicate that:

- The compound is absorbed efficiently when administered orally.

- Its bioavailability may be influenced by food intake, similar to other compounds within its class.

特性

IUPAC Name |

1-(1,3-oxazol-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-4-7(10)8-9-5-6-11-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSZJZZKWCMKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642034 | |

| Record name | 1-(1,3-Oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-27-5 | |

| Record name | 1-(2-Oxazolyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。